molecular formula C12H17NO3S B2931120 Ethyl 4-oxo-4-((2-(thiophen-3-yl)ethyl)amino)butanoate CAS No. 1251603-84-5

Ethyl 4-oxo-4-((2-(thiophen-3-yl)ethyl)amino)butanoate

Cat. No.: B2931120
CAS No.: 1251603-84-5
M. Wt: 255.33
InChI Key: UKACRUMPXJYIHV-UHFFFAOYSA-N
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Description

Ethyl 3-Oxo-4-(thiophene-2-yl)butanoate is a compound with a molecular weight of 212.27 . Another similar compound, Ethyl 4-oxo-4-(2-thienyl)butanoate, has a molecular formula of C10H12O3S .


Synthesis Analysis

While specific synthesis methods for “Ethyl 4-oxo-4-((2-(thiophen-3-yl)ethyl)amino)butanoate” were not found, a series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized using Gewald synthesis .


Molecular Structure Analysis

The molecular structure of Ethyl 4-oxo-4-(2-thienyl)butanoate has an average mass of 212.266 Da and a monoisotopic mass of 212.050720 Da .


Physical And Chemical Properties Analysis

Ethyl 4-oxo-4-(2-thienyl)butanoate has a density of 1.2±0.1 g/cm3, a boiling point of 334.1±22.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C .

Scientific Research Applications

Photoinduced Oxidative Annulation

A study by Jin Zhang et al. (2017) explored a photoinduced direct oxidative annulation process. This innovative method allowed for the synthesis of highly functionalized polyheterocyclic compounds without the need for transition metals and oxidants. The research demonstrates the compound's versatility in creating complex molecular structures through environmentally friendly processes (Jin Zhang et al., 2017).

Enantioselective Synthesis

Another significant application was demonstrated by Jihye Jung et al. (2012), who utilized yeast reductase and a NADH cofactor regeneration system for the enantioselective synthesis of chiral alcohols. This method highlights the compound's importance in the synthesis of pharmaceutical intermediates, particularly for drugs treating hypercholesterolemia (Jihye Jung et al., 2012).

Structural Analysis

The structural analysis of ethyl 2-Z-phenylhydrazono-3-E-methylthio(thioxo)methylhydrazone-butanoate, a related compound, was performed by P. Wu (2014). Through X-ray diffraction, the study provided detailed insights into the molecular structure, aiding in the understanding of its chemical behavior and potential applications in material science and molecular engineering (P. Wu, 2014).

Antimicrobial Activities

Wagnat W. Wardkhan et al. (2008) researched the synthesis of thiazoles and their fused derivatives, including ethyl 2-(4-oxo-4,5-dihydro-thiazol-2-yl)-3-phenyl-2-butenoate. The antimicrobial activities of these compounds were tested against various bacterial and fungal strains, showcasing the compound's potential in developing new antimicrobial agents (Wagnat W. Wardkhan et al., 2008).

Polymorphism in Pharmaceutical Compounds

A study on the polymorphic forms of a pharmaceutical compound by F. Vogt et al. (2013) underscores the importance of structural analysis in drug development. The investigation into different polymorphic forms helps in understanding the physical and chemical properties of drug molecules, which is crucial for their stability, formulation, and efficacy (F. Vogt et al., 2013).

Properties

IUPAC Name

ethyl 4-oxo-4-(2-thiophen-3-ylethylamino)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S/c1-2-16-12(15)4-3-11(14)13-7-5-10-6-8-17-9-10/h6,8-9H,2-5,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKACRUMPXJYIHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NCCC1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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